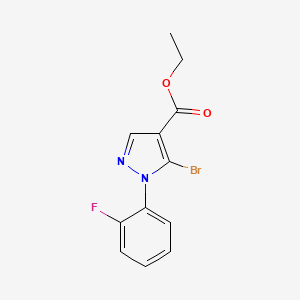

Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-bromo-1-(2-fluorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrFN2O2/c1-2-18-12(17)8-7-15-16(11(8)13)10-6-4-3-5-9(10)14/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPIHJAGSXXVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693314 | |

| Record name | Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245101-35-2 | |

| Record name | Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245101-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-fluorobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate.

Formation of Pyrazole Ring: The initial step involves the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base like sodium ethoxide to form an intermediate chalcone. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring.

Bromination: The pyrazole derivative is then brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid to introduce the bromine atom at the 5-position.

Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives or reduced to form alcohol derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.

Oxidation Products: Pyrazole-4-carboxylic acids.

Reduction Products: Pyrazole-4-carbinols.

Coupling Products: Biaryl or vinyl-pyrazole derivatives.

Scientific Research Applications

Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory disorders.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

Material Science: It is explored for its use in the development of organic electronic materials and dyes.

Agricultural Chemistry: It is investigated for its potential use as a pesticide or herbicide due to its structural similarity to known bioactive compounds.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is largely dependent on its target application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the bromine and fluorophenyl groups can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Pyrazole Derivatives

Physicochemical and Reactivity Insights

- Halogen Effects: The bromine atom at position 5 in the target compound enhances electrophilic aromatic substitution reactivity compared to amino or trifluoromethyl analogs .

- Biological Relevance: Amino-substituted analogs (e.g., CAS 138907-68-3) are often associated with kinase inhibition due to hydrogen-bonding capabilities, whereas brominated derivatives may serve as intermediates for Suzuki-Miyaura coupling reactions .

Biological Activity

Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS: 1245101-35-2) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 313.12 g/mol. The compound features a pyrazole ring substituted with a bromine atom and a fluorophenyl group, which may contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines:

In a study by Bouabdallah et al., pyrazole derivatives exhibited significant cytotoxic effects against Hep-2 and P815 cancer cell lines, suggesting that structural modifications in pyrazoles can enhance their anticancer activity .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and survival. For instance, compounds with similar structures have been reported to inhibit Aurora-A kinase and CDK2, which are critical for cell cycle progression .

Study on Antiproliferative Activity

In a comparative study, various pyrazole derivatives were synthesized and screened for antiproliferative activity against A549 lung cancer cells. The results indicated that this compound was among the more potent compounds tested, with an IC50 value significantly lower than many other derivatives .

In Vivo Studies

While most studies focus on in vitro evaluations, there is emerging interest in the in vivo efficacy of pyrazole derivatives. Preliminary animal studies suggest that compounds similar to this compound may reduce tumor size in xenograft models, although detailed pharmacokinetic data remains scarce .

Safety and Toxicity

As with many chemical compounds, safety profiles are crucial for therapeutic applications. The compound's safety data indicate potential hazards associated with its use, including skin irritation and toxicity upon ingestion. Proper handling and storage conditions are recommended to mitigate these risks .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters. For example, analogous pyrazole esters are prepared by reacting ethyl acetoacetate with arylhydrazines and dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and stoichiometry of reagents to improve yields. Post-synthetic bromination at the pyrazole C5 position can be achieved using N-bromosuccinimide (NBS) in a chlorinated solvent.

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are key functional groups identified?

- NMR : H and C NMR confirm the ester group (δ ~4.3 ppm for ethyl CH2, δ ~165 ppm for carbonyl C), bromine substitution (split aromatic signals), and fluorophenyl integration .

- IR : Stretching vibrations at ~1700 cm (ester C=O) and 1250–1100 cm (C-F and C-Br bonds) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns for bromine (Br/Br) .

Q. How can purity be assessed, and what chromatographic methods are effective for isolation?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or silica gel column chromatography (hexane:ethyl acetate eluent) are standard. Purity ≥95% is confirmed via HPLC-UV (λ = 254 nm) or H NMR integration of residual solvents .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

The electron-withdrawing bromine at C5 enhances electrophilicity, enabling Suzuki-Miyaura coupling with aryl boronic acids. Computational studies (DFT) show decreased electron density at C5, favoring oxidative addition with Pd catalysts. Contrast this with trifluoromethyl analogs, where stronger electron withdrawal reduces coupling efficiency .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions (e.g., NMR chemical shifts)?

Discrepancies often arise from solvent effects or conformational flexibility. For example, DFT calculations (B3LYP/6-311+G(d,p)) in the gas phase may deviate from experimental H NMR in DMSO. Explicit solvent modeling (PCM) or dynamic NMR studies at variable temperatures can reconcile these differences .

Q. How can hydrolysis of the ethyl ester be optimized to yield the corresponding carboxylic acid derivative?

Controlled basic hydrolysis (NaOH/EtOH, 60°C, 6–8 hrs) preserves the pyrazole ring. Monitor reaction progress via TLC (silica, ethyl acetate eluent). Acidic workup (HCl) precipitates the carboxylic acid, which is recrystallized from ethanol/water .

Q. What crystallographic methods elucidate the compound’s solid-state structure and intermolecular interactions?

Single-crystal X-ray diffraction reveals packing motifs, such as π-π stacking of fluorophenyl groups and hydrogen bonding between ester carbonyls and adjacent molecules. Compare with derivatives like 5-ethyl-2-(4-fluorophenyl) analogs to assess substituent effects on crystal lattice stability .

Q. How does the 2-fluorophenyl group impact metabolic stability in pharmacokinetic studies?

Fluorine’s electronegativity reduces metabolic oxidation at the phenyl ring. In vitro assays (e.g., liver microsomes) show slower degradation compared to non-fluorinated analogs. Radiolabeled F derivatives can track biodistribution in vivo .

Q. What mechanistic insights explain regioselectivity in pyrazole ring formation during synthesis?

Regioselectivity is governed by the electronic nature of substituents. Electron-deficient arylhydrazines favor cyclization at the β-ketoester’s α-position. Kinetic vs. thermodynamic control can be probed via time-resolved NMR or varying reaction temperatures .

Q. How do solvent polarity and catalysts affect the compound’s stability under storage conditions?

Polar aprotic solvents (DMF, DMSO) stabilize the ester against hydrolysis. Long-term storage in anhydrous dichloromethane at −20°C is recommended. Degradation pathways (e.g., ester hydrolysis or bromine displacement) are monitored via accelerated stability studies (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.